molecular formula C15H29BO2 B14223952 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane CAS No. 512205-42-4

9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14223952
CAS No.: 512205-42-4
M. Wt: 252.20 g/mol
InChI Key: UEXIMYWPFJVFTR-UHFFFAOYSA-N
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Description

9-(3,3-Diethoxypropyl)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound It is part of the borabicyclo[331]nonane family, which is known for its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3,3-diethoxypropyl bromide under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

    Oxidation: It can be oxidized to form boronic acids or borate esters.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydroboration: Typically involves the use of alkenes or alkynes and a solvent like THF. The reaction is usually carried out at room temperature.

    Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Hydroboration: Formation of organoboron compounds.

    Oxidation: Formation of boronic acids or borate esters.

    Substitution: Formation of substituted borabicyclo[3.3.1]nonane derivatives.

Scientific Research Applications

9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: It serves as a catalyst in various organic reactions, including hydroboration and polymerization.

    Material Science: It is used in the development of new materials with unique properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atom in the compound can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: A parent compound with similar structural features but without the diethoxypropyl group.

    9,9-Dimethoxybicyclo[3.3.1]nonane: Another derivative with methoxy groups instead of ethoxy groups.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity.

Uniqueness

9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the diethoxypropyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical applications, particularly in catalysis and organic synthesis.

Properties

CAS No.

512205-42-4

Molecular Formula

C15H29BO2

Molecular Weight

252.20 g/mol

IUPAC Name

9-(3,3-diethoxypropyl)-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C15H29BO2/c1-3-17-15(18-4-2)11-12-16-13-7-5-8-14(16)10-6-9-13/h13-15H,3-12H2,1-2H3

InChI Key

UEXIMYWPFJVFTR-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCC(OCC)OCC

Origin of Product

United States

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